2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, also known as 25H-NBF, belongs to the class of N-benzylphenethylamines. [] This group of compounds is of significant interest in medicinal chemistry due to their diverse pharmacological activities, often stemming from their interaction with serotonin receptors in the central nervous system. [] 25H-NBF has been identified as a New Psychoactive Substance (NPS), highlighting its potential to alter mood, perception, and cognition. []
2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is an organic compound belonging to the class of N-benzylphenethylamines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly its interaction with serotonin receptors in the central nervous system. It is classified as a new psychoactive substance, which indicates its ability to alter mood, perception, and cognition. The compound's unique structure, featuring a 3,4-dimethoxyphenyl group and a 4-fluorobenzyl group, contributes to its distinct chemical reactivity and biological activity .
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine typically involves the following steps:
The exact conditions for the reductive amination may vary based on the specific reagents and desired yield. The use of different reducing agents can influence the efficiency and selectivity of the reaction.
The molecular formula of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine is C17H20FNO2. Its structure consists of a phenethylamine backbone with substitutions that include:
2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine can undergo various chemical reactions:
The specific conditions for these reactions depend on factors such as solvent choice, temperature, and concentration of reactants.
The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine primarily involves its interaction with serotonin receptors, particularly the serotonin 2A receptor (5-HT2AR). Upon binding to these receptors, the compound can modulate neuronal activity through downstream signaling pathways that affect mood and perception.
The applications of 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine span various scientific fields:
This compound represents a significant area of interest for researchers exploring new therapeutic agents targeting serotonin receptors and their associated pathways.
N-Benzyl phenethylamines (NBPEs) represent a structurally distinct subclass of phenethylamine NPS characterized by a benzyl group attached to the ethylamine nitrogen. This modification dramatically alters receptor binding profiles compared to non-substituted phenethylamines. The core structure allows for three key regions of chemical diversification:
Table 1: Core Structural Features of N-Benzyl Phenethylamines
Region | Structural Component | Variability in 2-(3,4-Dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine |
---|---|---|
A | 3,4-Dimethoxyphenyl | Fixed dimethoxy configuration at ring positions 3 and 4 |
B | Ethylamine spacer | Standard two-carbon chain |
C | 4-Fluorobenzyl | Fluorine atom para-substituted on the benzyl ring |
This compound’s chemical identity (CAS 353779-44-9 or 435341-91-6) and formula (C₁₇H₂₀FNO₂, MW 289.35) are well-documented [1] [3] [6]. Its synthesis typically involves reductive amination between 2-(3,4-dimethoxyphenyl)ethanamine (CAS 635-85-8) and 4-fluorobenzaldehyde, followed by purification to >95% purity, often as a hydrochloride salt [2] [6]. NBPEs are often marketed as "research chemicals" due to their exclusion from early controlled substance legislation.
This compound serves as a critical tool for probing SAR at serotonin receptors, particularly 5-HT₂A—the primary target of psychedelic effects. Key research applications include:
Investigating Methoxy Group Positioning
Studies on NBF positional isomers reveal that methoxy placement profoundly impacts 5-HT₂A activation. The 3,4-dimethoxy configuration (as in this compound) yields intermediate efficacy compared to isomers like 2,5-dimethoxy-NBFs. For example:
Table 2: Functional Activity of NBF Positional Isomers at 5-HT₂A Receptors (β-arrestin recruitment assay) [4]
Isomer | Methoxy Positions | EC₅₀ (nM) | Efficacy (% vs LSD) |
---|---|---|---|
24H-NBF | 2,4-Dimethoxy | 158 | 107% |
25H-NBF | 2,5-Dimethoxy | 448 | 106% |
26H-NBF | 2,6-Dimethoxy | 397 | 107% |
Subject Compound | 3,4-Dimethoxy | ~1,000-10,000* (est.) | Moderate (est.) |
*Precise EC₅₀ data requires direct functional characterization; estimates based on structural analogy.
The 3,4-substitution likely reduces steric compatibility with the 5-HT₂A binding pocket compared to 2,4/2,5-isomers, explaining its lower potency [4].
Fluorine Substitution Effects
The para-fluorine on the benzyl group enhances:
While not yet directly quantified for this specific analogue, fluorinated NBFs generally exhibit prolonged in vitro activity and distinct metabolic profiles compared to non-fluorinated counterparts [10].
The development of this compound reflects two evolutionary pathways in psychedelic chemistry:
Methoxylation Patterns
Early phenethylamines (e.g., mescaline) demonstrated the significance of 3,4,5-trimethoxy substitution for psychedelic effects. The shift to 3,4-dimethoxy derivatives emerged during explorations of simplified analogues with retained bioactivity. Compounds like 2-(3,4-dimethoxyphenyl)ethylamine (CAS 635-85-8) were initially investigated for non-psychoactive applications (e.g., antiulcer agents [5]), but later served as precursors for NPS. The 3,4-dimethoxy configuration balances receptor affinity and synthetic accessibility.
Fluorination Strategies
Fluorine incorporation accelerated post-2010 to exploit its "magic effect" in medicinal chemistry:
Table 3: Key Milestones in Fluorinated/Methoxylated Phenethylamine Development
Era | Innovation | Example Compounds | Chemical Driver |
---|---|---|---|
Pre-2000 | Trimethoxy phenethylamines | Mescaline | Natural product isolation |
2000–2010 | 2,5-Dimethoxy-NB compounds | 2C-B, DOB | Structure simplification |
2010–2015 | Halogenated NBOMes | 25I-NBOMe, 25B-NBOMe | Enhanced 5-HT₂A potency |
2015–present | Fluorinated N-benzyl groups | 25B-NBF, 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | Metabolic stability, receptor selectivity |
The convergence of 3,4-dimethoxyphenyl and 4-fluorobenzyl motifs represents a deliberate effort to merge traditional SAR with modern pharmacokinetic optimization [4] [6] [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1